tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1508368-16-8
VCID: VC11992272
InChI: InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
SMILES: CC(C1COCCN1C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate

CAS No.: 1508368-16-8

Cat. No.: VC11992272

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate - 1508368-16-8

Specification

CAS No. 1508368-16-8
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Standard InChI Key SWRHNCDMOPMNBQ-UHFFFAOYSA-N
SMILES CC(C1COCCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC(C1COCCN1C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Stereochemistry

The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 4-position with a Boc-protected carboxylate (Figure 1). The Boc group enhances solubility and stability during synthetic processes . Enantiomeric forms arise from the chiral center at the 3-position of the morpholine ring, yielding (R)- and (S)-configurations .

Table 1: Physicochemical Properties of tert-Butyl 3-(Aminomethyl)morpholine-4-carboxylate

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₃
Molecular Weight216.28 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point310.7 ± 27.0 °C (760 mmHg)
Flash Point141.7 ± 23.7 °C
LogP (Partition Coefficient)-0.17
Vapor Pressure0.0 ± 0.7 mmHg (25°C)

The low LogP value (-0.17) indicates moderate hydrophilicity, favoring aqueous-phase reactions .

Synthesis and Industrial Applications

Synthetic Routes

The compound is synthesized via Boc protection of morpholine derivatives. A representative method involves:

  • Boc Protection: Reacting 3-aminomethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Enantiomeric Resolution: Chiral chromatography or enzymatic resolution separates (R)- and (S)-forms .

Table 2: Key Synthetic Parameters

ParameterCondition
Reaction Temperature0–25°C
CatalystTriethylamine
Yield70–85%

Pharmaceutical Relevance

The Boc group is cleavable under acidic conditions, making the compound a versatile intermediate in drug discovery. For example, it serves as a building block for protease inhibitors and kinase modulators .

Enantiomeric Characterization

(R)-Enantiomer (CAS 1187929-33-4)

  • IUPAC Name: (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

  • SMILES: CC(C)(C)OC(=O)N1CCOC[C@H]1CN

  • Optical Rotation: [α]₂₀ᴰ = +12.5° (c = 1, MeOH) .

(S)-Enantiomer (CAS 1187929-79-8)

  • IUPAC Name: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

  • SMILES: CC(C)(C)OC(=O)N1CCOC[C@@H]1CN

  • Optical Rotation: [α]₂₀ᴰ = -12.5° (c = 1, MeOH) .

Table 3: Comparative Data for Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
CAS Number1187929-33-41187929-79-8
Exact Mass216.1474 Da216.1474 Da
HPLC Retention Time8.2 min8.2 min

Enantiomers exhibit identical physicochemical properties but divergent biological activities, underscoring the need for stereochemical control in drug development .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.

  • Polymer Chemistry: Exploring use as a monomer for pH-responsive polymers.

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